molecular formula C7H4F6N2 B038442 4,6-Bis(trifluoromethyl)pyridin-2-amine CAS No. 112110-08-4

4,6-Bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B038442
CAS No.: 112110-08-4
M. Wt: 230.11 g/mol
InChI Key: JLFVZLNEALJLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(trifluoromethyl)pyridin-2-amine (CAS 112110-08-4) is a high-value pyridine derivative supplied with a purity of >95% . This compound features two trifluoromethyl groups on its pyridine ring, a moiety of significant interest in modern discovery chemistry . The incorporation of trifluoromethyl groups is a well-established strategy in molecular design, as it profoundly influences a compound's physicochemical properties, including its metabolic stability, lipophilicity, and biomolecular affinity . These attributes make it a crucial building block for developing novel active ingredients. The primary research applications of this amine are in the agrochemical and pharmaceutical industries. In agrochemical R&D, trifluoromethylpyridine (TFMP) derivatives are found in over 20 approved active ingredients protecting crops from pests . In pharmaceuticals, the TFMP moiety is utilized in the design of new drug candidates, with several currently in clinical trials . The compound serves as a key synthetic intermediate for constructing more complex molecules, such as di(pyridin-2-yl)amine-based ligands used in catalysis and supramolecular chemistry . Its utility also extends to the synthesis of novel heterocyclic systems explored for their biological activities . Handling and Safety: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Please refer to the supplied Safety Data Sheet (MSDS) for detailed handling information. The compound has associated hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Storage: For long-term stability, store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,6-bis(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)15-5(14)2-3/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVZLNEALJLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553845
Record name 4,6-Bis(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112110-08-4
Record name 4,6-Bis(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112110-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Bis(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

The following table compares 4,6-bis(trifluoromethyl)pyridin-2-amine with key analogues, focusing on substituent patterns, molecular properties, and applications:

Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound This compound C₇H₄F₆N₂ 230.12 (calculated) Hypothesized mTOR inhibitor
Bimiralisib (PQR309) 5-[4,6-Bis(morpholino)-1,3,5-triazin-2-yl]-4-(trifluoromethyl)pyridin-2-amine C₁₇H₂₁F₃N₈O₂ 411.39 Dual PI3K/mTOR inhibitor (Phase II trials)
5-(3,5-Bis(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(3,5-Bis(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine C₁₄H₈F₆N₄ 370.24 JAK/HDAC dual inhibitor (preclinical)
N-(3,5-Bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine N-(3,5-Bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine C₁₄H₇F₆N₃S 363.29 Bioactive compound (synthetic intermediate)
3,5,6-Trifluoro-4-methylpyridin-2-amine 3,5,6-Trifluoro-4-methylpyridin-2-amine C₆H₅F₃N₂ 162.11 Fluorinated analog (research use)

Key Observations

Substituent Position and Electronic Effects: The 4,6-bis(trifluoromethyl) substitution in the target compound creates a symmetrical electron-deficient pyridine core, which may enhance binding to hydrophobic kinase pockets (e.g., mTOR) . In contrast, analogues like Bimiralisib integrate a triazine ring with morpholino groups, broadening their inhibitory spectrum to PI3K and mTOR . 5-(3,5-Bis(trifluoromethyl)phenyl)-triazolo[1,5-a]pyridin-2-amine (MW 370.24) demonstrates that fused heterocycles (e.g., triazole) can improve target engagement, as seen in its dual JAK/HDAC inhibition .

Diverse Applications :

  • While this compound is hypothesized for oncology, N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine is synthesized as a precursor for insecticidal agents, highlighting the role of auxiliary functional groups in dictating biological activity .

Research Findings and Trends

  • Kinase Inhibition: Compounds with trifluoromethylpyridine cores, such as PQR620 (a selective mTORC1/2 inhibitor), validate the scaffold’s utility in targeting ATP-binding pockets. The 4,6-bis(trifluoromethyl) substitution may mimic the steric and electronic profile of adenosine triphosphate (ATP), enhancing competitive inhibition .
  • Agrochemical Potential: Derivatives like 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol (25.08% in C. dichogamus) demonstrate insecticidal activity, suggesting that trifluoromethylpyridines could be optimized for pest control .

Preparation Methods

Enamine Formation

Reacting ethyl trifluoroacetoacetate with ammonium acetate and a trifluoromethyl-containing aldehyde (e.g., trifluoroacetaldehyde) under acidic conditions generates a dihydropyridine intermediate. Oxidation with MnO₂ or DDQ converts this to the aromatic pyridine. However, achieving regioselective placement of two CF₃ groups at the 4- and 6-positions requires precise stoichiometry and aldehyde design.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM of diynes or enynes bearing trifluoromethyl groups presents an alternative. For example, Grubbs’ catalyst (G-II) facilitates the cyclization of 1,6-diynes containing CF₃ substituents, though this method remains underexplored for pyridines. Challenges include controlling regiochemistry and avoiding polymerization side reactions.

Table 2: Cyclocondensation Approaches

MethodReagents/ConditionsYield RangeAdvantages
Hantzsch SynthesisEthyl trifluoroacetoacetate, NH₄OAc30–55%One-pot procedure
RCMGrubbs’ catalyst, CH₂Cl₂, 40°C20–40%Modular substrate design

Direct Trifluoromethylation of Pyridine Derivatives

Direct C–H trifluoromethylation of 2-aminopyridine offers a step-economical pathway but faces significant regiochemical challenges.

Radical Trifluoromethylation

Photoredox catalysis using CF₃SO₂Na as the CF₃ source and Ru(bpy)₃²⁺ as the catalyst enables radical trifluoromethylation. However, achieving bis-functionalization at the 4- and 6-positions requires directing groups or steric control. Preliminary studies on analogous pyridines show modest yields (25–40%) for mono-trifluoromethylation, with bis-adducts forming in <10% yields.

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethyl sulfonium salts) facilitates electrophilic trifluoromethylation. In the presence of Lewis acids (e.g., BF₃·OEt₂), 2-aminopyridine undergoes CF₃ addition at electron-rich positions. However, the amine group directs electrophiles to the ortho and para positions, complicating selective bis-functionalization.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodOverall YieldScalabilityCost EfficiencyRegioselectivity
Halogenation-TFMA15–25%ModerateLowHigh
Cyclocondensation10–20%HighModerateModerate
Direct C–H TFMA<5%LowHighLow

Key findings:

  • The halogenation-trifluoromethylation-amination sequence offers the highest regiocontrol but suffers from multi-step inefficiencies.

  • Cyclocondensation routes are more scalable but require optimization to improve yields.

  • Direct C–H trifluoromethylation remains impractical for industrial applications due to poor selectivity and yields .

Q & A

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Formulate as a prodrug (e.g., acetylated amine) to enhance membrane permeability. Assess logP (HPLC-based) and plasma stability (mouse/human plasma incubation). Use microsomal stability assays (CYP450 enzymes) to identify metabolic hotspots for structural modification .

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